Isothiazol-4-amine

概要

説明

Isothiazol-4-amine, also known as 4-Isothiazolamine, is an organic compound . It is structurally related to isothiazole . Isothiazolones, which are derivatives of this compound, are widely used preservatives and antimicrobials .

Synthesis Analysis

Isothiazolones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring with the formula (CH)3S(N) . The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis

Isothiazolones are produced by oxidation of enamine-thiones . They can also be obtained through the reaction of N-methyl-4-oxo-4-phenylbutanamide and SOCl2 .Physical And Chemical Properties Analysis

This compound is a white solid . Its chemical formula is C3H3NOS .科学的研究の応用

Synthesis of Isothiazol-4-amine Derivatives

This compound is utilized in the synthesis of various derivatives. For instance, Wolf et al. (2008) explored the synthesis of 4-(isothiazol-3-yl)morpholines and 1-(isothiazol-3-yl)piperazines, which demonstrated inhibitory activity towards acetylcholinesterase from Electrophorus electricus (Wolf et al., 2008). Similarly, Crank and Khan (1985) investigated the formation of thioamide derivatives from reactions of isothiocyanates with oxazol-2-amines, focusing on the products having a thioamide function at C5 (Crank & Khan, 1985).

Biologically Active Substances and Ligands for Metal Complexes

The chemistry of isothiazoles, including this compound derivatives, is extensively studied due to their high biological activity and potential as new drugs and plant protection chemicals. Kletskov et al. (2019) reviewed the accomplishments in the chemistry of isothiazoles, discussing their application in the synthesis of biologically active substances and ligands for metal complexes (Kletskov et al., 2019).

Photophysical Properties

Guo et al. (2021) described a metal- and oxidant-free synthesis method for structurally diverse 1H-1,2,4-triazol-3-amines, a process involving isothiocyanates, and studied their fluorescence and aggregation-induced emission properties. This research highlights potential applications in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).

Aminothiazole Derivatives

Aminothiazole organic compounds, closely related to this compound, have diverse biological applications. Adeel et al. (2017) reported the synthesis of aminothiazole derivatives, their spectroscopic and computational studies, emphasizing their potential biological activity (Adeel et al., 2017).

Catalysis and Chemical Reactions

The involvement of this compound in catalysis and various chemical reactions is another significant application. For example, the study by Guo et al. (2018) on the visible light-promoted three-component tandem annulation for the synthesis of 2-iminothiazolidin-4-ones illustrates its role in facilitating chemical reactions (Guo et al., 2018).

作用機序

Target of Action

Isothiazol-4-amine, like other isothiazolinones, primarily targets enzymes that are crucial for the survival of microorganisms . These enzymes often have thiols at their active sites . The inhibition of these enzymes leads to the bacteriostatic and fungiostatic activity of this compound .

Mode of Action

The mode of action of this compound involves the formation of mixed disulfides with the thiols present at the active sites of the targeted enzymes . This interaction inhibits the function of these life-sustaining enzymes, thereby exerting its antimicrobial activity .

Biochemical Pathways

The biochemical pathways affected by this compound are those that involve the enzymes it targets. By inhibiting these enzymes, this compound disrupts the normal biochemical processes of the microorganisms, leading to their inability to grow and reproduce .

Pharmacokinetics

Like other isothiazolinones, it is likely to have good bioavailability due to its small size and ability to interact with biological molecules .

Result of Action

The result of this compound’s action is the inhibition of growth and metabolism of microorganisms, leading to their death . This is due to the irreversible damage to the cells caused by the inhibition of crucial enzymes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of nucleophiles, such as metals, amines, thiols, and sulfides, can affect the stability of this compound in aqueous systems . Despite these potential challenges, this compound remains an effective biocide in various environments, including in cosmetic and industrial applications .

Safety and Hazards

生化学分析

Biochemical Properties

The antimicrobial activity of isothiazol-4-amine is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that this compound forms mixed disulfides upon treatment with such species .

Cellular Effects

This compound has been shown to readily react with thiol-containing compounds, such as glutathione (GSH) and cysteine, to form disulfide derivatives and promote a series of reactions that impair key cellular functions, causing cellular growth inhibition in a few minutes and cellular death in few hours .

Molecular Mechanism

The mechanism of action of this compound involves the formation of mixed disulfides with thiol-containing enzymes at their active sites, thereby inhibiting their activity . This interaction with enzymes leads to the impairment of key cellular functions and eventually cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to significantly degrade in all conditions within 7 days . This suggests that the compound does not persist in the environment and its effects on cellular function may be transient.

特性

IUPAC Name |

1,2-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-1-5-6-2-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJCFBXXCFKVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624447 | |

| Record name | 1,2-Thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64527-28-2 | |

| Record name | 1,2-Thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

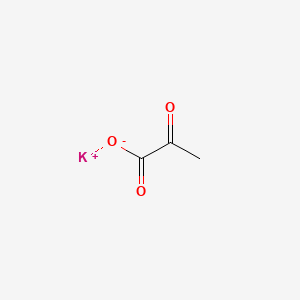

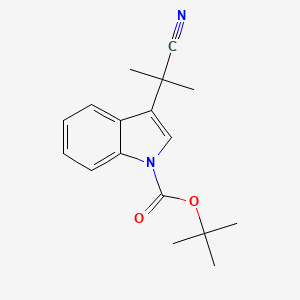

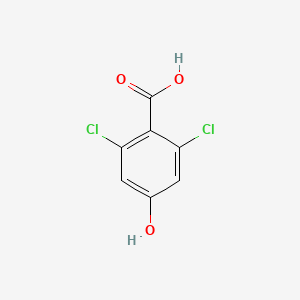

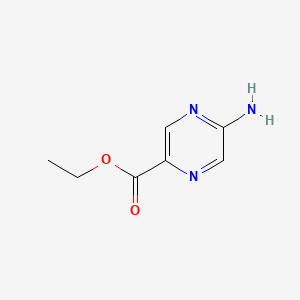

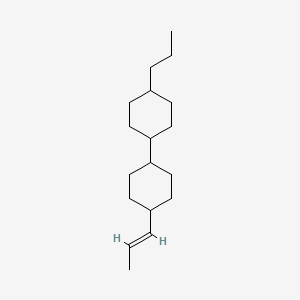

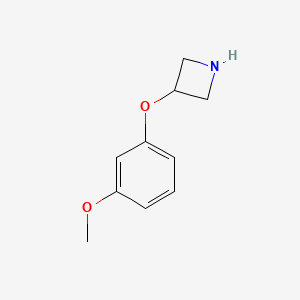

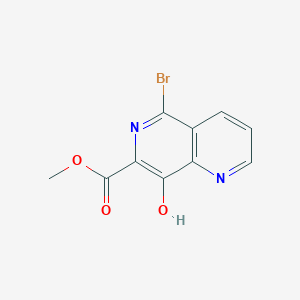

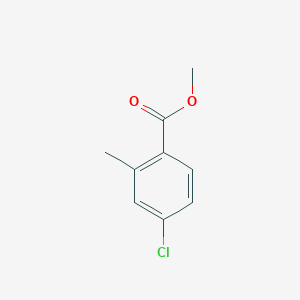

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)